molecular formula C8H7F2NO2 B13123906 1-(2-(Difluoromethoxy)pyridin-3-yl)ethan-1-one

1-(2-(Difluoromethoxy)pyridin-3-yl)ethan-1-one

Cat. No.: B13123906
M. Wt: 187.14 g/mol
InChI Key: SDLLYIZSOQYALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Difluoromethoxy)pyridin-3-yl)ethan-1-one is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a difluoromethoxy group attached to the pyridine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Difluoromethoxy)pyridin-3-yl)ethan-1-one typically involves the introduction of the difluoromethoxy group onto the pyridine ring. One common method is the reaction of 2-chloro-3-pyridinecarboxaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethoxy)pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Difluoromethoxy)pyridin-3-yl)ethan-1-one is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoropyridin-3-yl)ethan-1-one: Similar structure but with a single fluorine atom.

    1-(2-Methoxypyridin-3-yl)ethan-1-one: Contains a methoxy group instead of a difluoromethoxy group.

Uniqueness

1-(2-(Difluoromethoxy)pyridin-3-yl)ethan-1-one is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

1-[2-(difluoromethoxy)pyridin-3-yl]ethanone

InChI

InChI=1S/C8H7F2NO2/c1-5(12)6-3-2-4-11-7(6)13-8(9)10/h2-4,8H,1H3

InChI Key

SDLLYIZSOQYALF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=CC=C1)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.